(4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester
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Overview
Description
(4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester is an organic compound with the molecular formula C16H22O6. This compound is characterized by the presence of ethoxycarbonylmethyl and dimethoxyphenyl groups attached to an acetic acid ethyl ester backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the substituent introduced, such as halogenated or aminated derivatives.
Scientific Research Applications
(4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The dimethoxyphenyl group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester
- (4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-propionic acid ethyl ester
Uniqueness
(4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxycarbonylmethyl and dimethoxyphenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H22O6 |
---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)-2,5-dimethoxyphenyl]acetate |
InChI |
InChI=1S/C16H22O6/c1-5-21-15(17)9-11-7-14(20-4)12(8-13(11)19-3)10-16(18)22-6-2/h7-8H,5-6,9-10H2,1-4H3 |
InChI Key |
WOYKQLQYCUGAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1OC)CC(=O)OCC)OC |
Origin of Product |
United States |
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